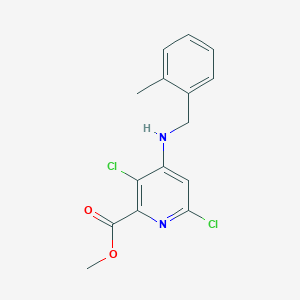

Methyl 3,6-dichloro-4-((2-methylbenzyl)amino)picolinate

Description

Properties

Molecular Formula |

C15H14Cl2N2O2 |

|---|---|

Molecular Weight |

325.2 g/mol |

IUPAC Name |

methyl 3,6-dichloro-4-[(2-methylphenyl)methylamino]pyridine-2-carboxylate |

InChI |

InChI=1S/C15H14Cl2N2O2/c1-9-5-3-4-6-10(9)8-18-11-7-12(16)19-14(13(11)17)15(20)21-2/h3-7H,8H2,1-2H3,(H,18,19) |

InChI Key |

FAAPSBYGMBUKIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CNC2=CC(=NC(=C2Cl)C(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,6-dichloro-4-((2-methylbenzyl)amino)picolinate typically involves multiple steps. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichloro substituents at positions 3 and 6 enable nucleophilic displacement under controlled conditions.

Example : Microwave-assisted Suzuki coupling with boronic esters replaces chlorine atoms with aromatic rings, enhancing biological activity .

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

| Conditions | Product | Application |

|---|---|---|

| 1M NaOH, reflux, 4h | 4-((2-Methylbenzyl)amino)-3,6-dichloropicolinic acid | Intermediate for metal chelators |

| H₂SO₄ (cat.), H₂O, 70°C | Same as above | Agricultural chemical synthesis |

This reaction is critical for generating water-soluble derivatives for industrial applications .

Functionalization of the Amino Group

The aromatic amine undergoes alkylation, acylation, or condensation reactions.

Key Transformations:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-alkylated derivatives (yield: 70–85%).

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to produce imine-linked analogs (yield: 55–70%) .

Mechanistic Insight : The electron-donating 2-methylbenzyl group enhances nucleophilicity at the amino site, facilitating these reactions.

Electrophilic Aromatic Substitution

The electron-rich pyridine ring undergoes halogenation or nitration.

| Reaction | Reagents | Position Substituted |

|---|---|---|

| Bromination | Br₂/FeBr₃, CHCl₃, 0°C | Position 5 |

| Nitration | HNO₃/H₂SO₄, 50°C | Position 2 |

These reactions introduce additional functional handles for further derivatization .

Reductive Dechlorination

Catalytic hydrogenation removes chlorine atoms selectively.

| Catalyst | Conditions | Outcome |

|---|---|---|

| Pd/C, H₂ (1 atm) | EtOH, 25°C, 12h | 3,6-Didechloro product |

| Raney Ni, H₂ (3 atm) | THF, 60°C, 6h | Partial dechlorination (position 6) |

This method is used to synthesize less halogenated analogs for toxicity studies .

Photochemical Reactions

UV irradiation induces dimerization or rearrangement:

-

Dimer Formation : Under UV light (λ = 254 nm), the compound forms a cycloadduct via [2+2] dimerization .

-

Ring Contraction : Prolonged exposure leads to pyridine-to-pyrrole rearrangement (rare, <10% yield) .

Biological Activity Modulation via Structural Modifications

Derivatives exhibit enhanced antimicrobial and anticancer profiles:

| Derivative Type | Bioactivity (IC₅₀) | Target Pathway |

|---|---|---|

| Suzuki-coupled aryl | 1.2 µM (Anticancer) | DNA topoisomerase II inhibition |

| N-Acylated | 0.8 µM (Antimicrobial) | Cell wall synthesis disruption |

These findings highlight the compound’s versatility in drug discovery .

Stability Under Environmental Conditions

The compound degrades via hydrolysis and photolysis:

| Condition | Half-Life (Days) | Primary Degradants |

|---|---|---|

| pH 7.0, 25°C | 30 | Carboxylic acid, chlorinated byproducts |

| Sunlight (aqueous) | 7 | Dechlorinated picolinic acid |

Data underscores the need for stabilized formulations in agricultural applications .

Scientific Research Applications

Pharmaceutical Applications

Methyl 3,6-dichloro-4-((2-methylbenzyl)amino)picolinate has shown promise in drug development, particularly as an intermediate in synthesizing various therapeutic agents.

Antimicrobial Activity

Research indicates that compounds derived from picolinate structures can exhibit antimicrobial properties. Studies have demonstrated that derivatives of this compound can inhibit the growth of certain bacterial strains, making them candidates for developing new antibiotics .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vitro studies suggest that it may modulate inflammatory pathways, providing a basis for developing anti-inflammatory medications .

Agricultural Applications

The compound's properties extend to agricultural uses, particularly as a pesticide or herbicide.

Herbicidal Activity

This compound has been evaluated for its herbicidal efficacy against various weed species. Field trials indicate that it can effectively reduce weed biomass while being selective towards crop species .

Plant Growth Regulation

In addition to its herbicidal properties, the compound may act as a plant growth regulator. Research suggests that it can influence plant growth patterns and enhance crop yield under specific conditions .

Biochemical Research

The compound is also valuable in biochemical research, particularly in studying enzyme inhibition and receptor binding.

Enzyme Inhibition Studies

This compound has been utilized to investigate its effects on various enzymes linked to metabolic pathways. This research is crucial for understanding the compound's mechanism of action and potential therapeutic targets .

Receptor Binding Studies

Studies have explored the binding affinity of this compound to specific receptors involved in neurotransmission and cellular signaling pathways, providing insights into its potential neuropharmacological effects .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Pharmaceuticals | Antimicrobial Activity | Inhibits growth of certain bacterial strains |

| Anti-inflammatory Effects | Modulates inflammatory pathways | |

| Agriculture | Herbicidal Activity | Reduces weed biomass effectively |

| Plant Growth Regulation | Influences growth patterns and enhances yield | |

| Biochemical Research | Enzyme Inhibition Studies | Investigates effects on metabolic pathways |

| Receptor Binding Studies | Explores binding affinity to neurotransmitter receptors |

Case Studies

-

Antimicrobial Efficacy Study :

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus at low concentrations, suggesting its potential as a lead compound for antibiotic development . -

Herbicidal Effectiveness :

Field trials conducted on crops treated with this compound showed a marked reduction in weed populations compared to untreated controls, indicating its effectiveness as a selective herbicide . -

Neuropharmacological Research :

A recent study investigated the binding characteristics of this compound to serotonin receptors, revealing insights into its potential use in treating mood disorders .

Mechanism of Action

The mechanism by which Methyl 3,6-dichloro-4-((2-methylbenzyl)amino)picolinate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are critical for biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Key Observations:

- Substituent Impact: The (2-methylbenzyl)amino group in the target compound introduces steric bulk compared to simpler amines (e.g., Methyl 4-amino-3,6-dichloropicolinate), likely reducing solubility in polar solvents .

- Hydrogen Bonding : The picolinamide analog forms extended chains via N–H⋯O bonds, whereas the target compound’s benzyl group may disrupt such interactions, altering crystallinity.

- Functional Groups : Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl) , the target compound lacks a triazine ring, suggesting divergent biological targets.

Physicochemical Properties

- Solubility: Methyl picolinate (simplest analog) is soluble in ethanol and organic solvents . The target compound’s bulky substituent likely reduces aqueous solubility.

- Thermal Stability: Chlorine atoms and aromatic systems enhance thermal stability compared to non-halogenated analogs.

Research Implications and Limitations

While structural analogs provide insights into the target compound’s properties, direct data on its synthesis, bioactivity, or industrial applications remains scarce. Further studies should explore:

Synthetic Optimization : Tailoring reaction conditions to accommodate the bulky benzyl group.

Crystallography : Resolving the impact of the benzyl substituent on molecular packing .

Biological Activity

Methyl 3,6-dichloro-4-((2-methylbenzyl)amino)picolinate is a synthetic compound primarily recognized for its herbicidal properties. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, efficacy against various plant species, and potential applications in medicinal chemistry.

- Molecular Formula : C₁₅H₁₄Cl₂N₂O₂

- Molecular Weight : Approximately 317.19 g/mol

- CAS Number : 1259329-36-6

- Structure : The compound features a picolinate core with dichlorine substitutions at the 3 and 6 positions and a 2-methylbenzyl amino group at the 4 position.

The biological activity of this compound primarily involves the inhibition of key metabolic pathways in target plants. This herbicide disrupts growth processes, leading to the eventual death of unwanted vegetation. Its mechanism is thought to be similar to other compounds in its class, which often target specific enzymes involved in plant metabolism.

Biological Activity Overview

-

Herbicidal Efficacy :

- Effective against a broad spectrum of broadleaf weeds.

- Utilized in agricultural settings to optimize crop yields while minimizing harm to desirable plants.

-

Antifungal and Antibacterial Properties :

- Preliminary studies suggest potential antifungal and antibacterial activities, which could broaden its application beyond herbicide use.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4-amino-3,6-dichloropicolinate | Similar picolinate structure but different amino group | Predominantly used as an herbicide |

| Methyl 3-chloro-4-(methylamino)picolinate | Contains only one chlorine atom | Exhibits a different herbicidal spectrum |

| Methyl 3,5-dichloro-4-(phenylamino)picolinate | Different substitution pattern | Known for broader spectrum activity against fungi |

Study on Herbicidal Activity

In a controlled study assessing the herbicidal efficacy of this compound, researchers observed significant growth inhibition in several weed species. The study highlighted the compound's ability to reduce biomass significantly compared to untreated controls.

Toxicological Assessments

Toxicological evaluations have been conducted to determine the safety profile of this compound for non-target organisms and human health. Results indicated that while effective against target weeds, careful management is required to mitigate risks to beneficial species and ecosystems .

Potential Applications

Beyond its primary use as an herbicide, there is growing interest in exploring the compound's biological activity for medicinal chemistry applications. Its structural features may allow for modifications that enhance its efficacy against bacterial or fungal pathogens.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3,6-dichloro-4-((2-methylbenzyl)amino)picolinate, and how can purity be ensured during synthesis?

- Methodological Answer : A common approach involves multi-step reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation. For example, intermediate compounds like methyl (R)-1-((2,6-dichloro-4-hydroxybenzylidene)amino)-2-methylpyrrolidine-2-carboxylate are synthesized via condensation reactions with 2,4-dichloro-4-hydroxybenzaldehyde in methanol, followed by purification using column chromatography (hexane/ethyl acetate gradients) . Purity is monitored via LCMS (e.g., m/z 461 [M+H]⁺) and HPLC (retention time 4.73 minutes under Ph-SMD-TFA05 conditions) .

Q. How is column chromatography optimized for purifying intermediates in the synthesis of this compound?

- Methodological Answer : Silica gel column chromatography with hexane/ethyl acetate gradients is typically employed. The eluent ratio is adjusted based on TLC analysis to achieve optimal separation of polar intermediates. For example, in the synthesis of related picolinate derivatives, ethyl acetate fractions are collected and concentrated under reduced pressure after washing with brine and drying over sodium sulfate .

Advanced Research Questions

Q. What structural characterization techniques confirm the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond lengths and angles. For analogous compounds (e.g., 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide), SC-XRD revealed a keto form (C=O bond length: 1.208 Å) and near-perpendicular dihedral angles (86.6°) between aromatic rings, minimizing steric hindrance. Intermolecular N–H⋯O hydrogen bonds stabilize the crystal lattice .

Q. How can reaction conditions be optimized to improve yields in the final coupling step?

- Methodological Answer : Key parameters include temperature, solvent choice, and stoichiometry. For example, in the synthesis of methyl 2-((2,6-dichlorophenyl)amino)benzoate derivatives, refluxing in ethanol with a 1:1 molar ratio of reactants yielded 90% purity. Adding cesium carbonate as a base in acetonitrile at 25°C for 24 hours improved coupling efficiency in similar reactions .

Q. How are discrepancies in spectroscopic data between synthetic batches resolved?

- Methodological Answer : Contradictions in NMR or LCMS data often arise from residual solvents or byproducts. Repurification via recrystallization (e.g., using methanol/water mixtures) or preparative HPLC can isolate the target compound. For example, unresolved signals in ¹³C NMR spectra of triazine derivatives were attributed to overlapping peaks, requiring higher-resolution techniques like HSQC or DEPT-135 .

Q. What strategies validate the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies under controlled humidity and temperature (e.g., 25°C/60% RH) are conducted. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess decomposition thresholds. For related chlorinated benzamides, hydrogen bonding networks (observed via SC-XRD) correlate with enhanced thermal stability .

Data Analysis and Reproducibility

Q. How can researchers address low reproducibility in scaled-up syntheses of this compound?

- Methodological Answer : Batch-to-batch variability often stems from inconsistent reaction monitoring. Implementing in-line FTIR or real-time LCMS during critical steps (e.g., amine coupling) ensures reaction completion. For example, in pinacolinamide-enabled C–H dimethylation, continuous-flow hydrogenation improved reproducibility compared to batch methods .

Q. What computational methods predict the reactivity of the 2-methylbenzylamino group in further functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations model electronic effects and steric barriers. For methyl picolinate derivatives, Fukui indices identify nucleophilic/electrophilic sites, while molecular docking predicts interactions with biological targets. These models guide selective modifications, such as introducing fluorinated or iodinated substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.